N-(2,4-dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide
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Overview
Description
N-(2,4-dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide typically involves the following steps:
Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution reaction where a nitrophenol derivative reacts with a halogenated thiophene compound.
Attachment of the carboxamide group: This can be done through the reaction of the intermediate compound with an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophene moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenated derivatives and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Products may include hydroxylated derivatives or quinones.
Reduction: Amino derivatives are common products.
Substitution: Various substituted thiophene carboxamides can be formed.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be explored for its electronic properties in the development of organic semiconductors.
Biology
Antimicrobial Activity: The compound may exhibit antimicrobial properties against various pathogens.
Enzyme Inhibition: It could act as an inhibitor for specific enzymes, making it a potential candidate for drug development.
Medicine
Drug Development: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: It may be investigated for its potential therapeutic effects in treating diseases.
Industry
Agriculture: The compound could be used as a pesticide or herbicide.
Polymer Science: It may be utilized in the synthesis of novel polymers with unique properties.
Mechanism of Action
The mechanism of action of N-(2,4-dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of an enzyme, it can prevent substrate binding and subsequent catalysis.
Receptor modulation: It may interact with cellular receptors, altering signal transduction pathways.
Disruption of cellular processes: The compound could interfere with essential cellular processes, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide
- N-(2,4-dichloro-5-methoxyphenyl)-3-(4-methoxyphenoxy)thiophene-2-carboxamide
- N-(2,4-dichloro-5-methoxyphenyl)-3-(4-chlorophenoxy)thiophene-2-carboxamide
Uniqueness
N-(2,4-dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide stands out due to the presence of both nitrophenoxy and methoxyphenyl groups, which may confer unique electronic and steric properties
Properties
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O5S/c1-26-16-9-14(12(19)8-13(16)20)21-18(23)17-15(6-7-28-17)27-11-4-2-10(3-5-11)22(24)25/h2-9H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRSXPMYVWKKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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